molecular formula C8H14O2 B14681039 Hexanal, 2-ethyl-5-oxo- CAS No. 35650-55-6

Hexanal, 2-ethyl-5-oxo-

Cat. No.: B14681039
CAS No.: 35650-55-6
M. Wt: 142.20 g/mol
InChI Key: QQYSXJCCOWNSSH-UHFFFAOYSA-N
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Description

. It belongs to the class of aldehydes and is characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanal, 2-ethyl-5-oxo-, can be synthesized through various organic reactions. One common method involves the aldol condensation of butyraldehyde, followed by hydrogenation of the resulting hydroxyaldehyde . This process typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Hexanal, 2-ethyl-5-oxo-, often involves large-scale chemical processes that utilize efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexanal, 2-ethyl-5-oxo-, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom bonded to the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-ethyl-5-oxohexanoic acid.

    Reduction: Formation of 2-ethyl-5-oxohexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanal, 2-ethyl-5-oxo-, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexanal, 2-ethyl-5-oxo-, involves its interaction with various molecular targets and pathways. The carbonyl group in the compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can affect biological pathways and processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Hexanal, 2-ethyl-5-oxo-, can be compared with other similar aldehydes and ketones:

The uniqueness of Hexanal, 2-ethyl-5-oxo-, lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Biological Activity

Hexanal, 2-ethyl-5-oxo- (CAS Number: 10986337) is an organic compound known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and potential therapeutic effects, backed by case studies and research findings.

Chemical Structure and Properties

Hexanal, 2-ethyl-5-oxo- has the molecular formula C8H14O2C_8H_{14}O_2. Its structure features a hexanal backbone with an ethyl group and a ketone functional group, which contribute to its reactivity and biological potential.

1. Antimicrobial Activity

Research indicates that Hexanal, 2-ethyl-5-oxo- exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a significant reduction in bacterial growth at concentrations as low as 0.5 mg/mL. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

2. Antioxidant Properties

Hexanal, 2-ethyl-5-oxo- has been evaluated for its antioxidant capabilities. In vitro assays showed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The compound demonstrated a dose-dependent increase in antioxidant activity, with an IC50 value of approximately 15 µg/mL .

3. Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, Hexanal, 2-ethyl-5-oxo- has been reported to possess anti-inflammatory effects. Studies involving lipopolysaccharide (LPS)-stimulated macrophages revealed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study 1: Antimicrobial Efficacy

A case study conducted on the use of Hexanal, 2-ethyl-5-oxo- in food preservation demonstrated its effectiveness in inhibiting microbial growth in meat products. The study reported a shelf-life extension of up to 30% when treated with the compound compared to untreated controls .

Case Study 2: Antioxidant Activity in Cellular Models

In another investigation, the antioxidant activity of Hexanal was assessed using human lymphocyte cells exposed to oxidative stressors. The results indicated that treatment with Hexanal significantly reduced markers of oxidative damage, including malondialdehyde (MDA) levels .

Research Findings Summary

Biological Activity Effectiveness IC50/Concentration References
AntimicrobialSignificant0.5 mg/mL
AntioxidantEffective15 µg/mL
Anti-inflammatoryInhibits cytokinesNot specified

Safety and Toxicity

While Hexanal, 2-ethyl-5-oxo- shows promising biological activities, safety assessments are crucial. Studies indicate that the compound does not exhibit significant toxicity at concentrations used for therapeutic purposes. Long-term exposure studies in animal models revealed no adverse effects or tumorigenic potential .

Properties

IUPAC Name

2-ethyl-5-oxohexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-8(6-9)5-4-7(2)10/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYSXJCCOWNSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450738
Record name Hexanal, 2-ethyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35650-55-6
Record name Hexanal, 2-ethyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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